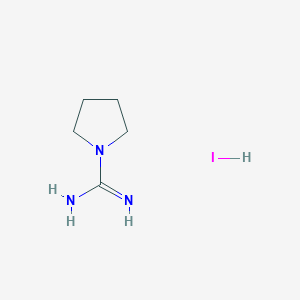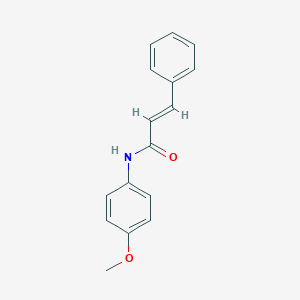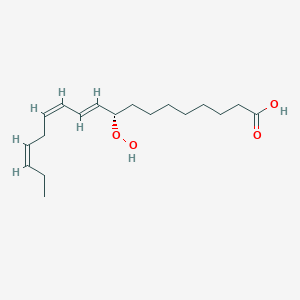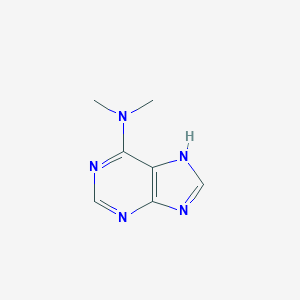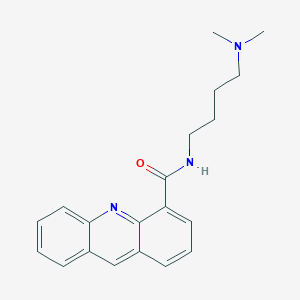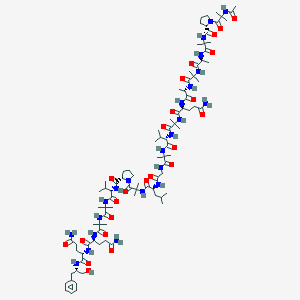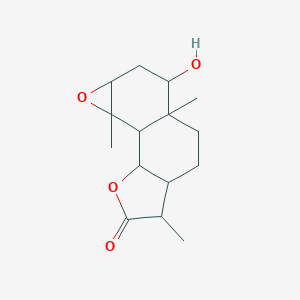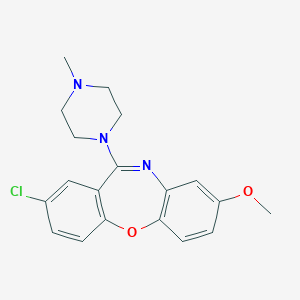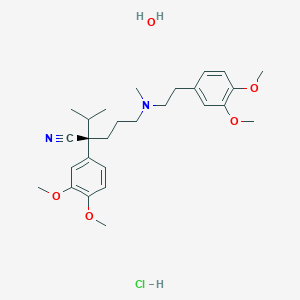
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). PKG plays a crucial role in various physiological and pathophysiological processes, such as vasodilation, platelet aggregation, and smooth muscle relaxation. KT5823 has been extensively used as a research tool to investigate the role of PKG in these processes.
Mecanismo De Acción
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone selectively inhibits PKG by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKG, leading to the inhibition of various physiological processes that are regulated by PKG.
Efectos Bioquímicos Y Fisiológicos
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been shown to inhibit the phosphorylation of various downstream targets of PKG, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC). This leads to the inhibition of vasodilation, platelet aggregation, and smooth muscle relaxation, which are regulated by PKG.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has several advantages as a research tool. It is a highly selective inhibitor of PKG and does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC). This allows for the specific investigation of the role of PKG in various physiological processes. However, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone also has some limitations. It has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Additionally, its potency may vary depending on the experimental conditions, such as the concentration of ATP and cGMP.
Direcciones Futuras
There are several future directions for the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in research. One potential application is the investigation of the role of PKG in cancer. PKG has been shown to play a role in the proliferation, migration, and invasion of cancer cells, and 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone may be a useful tool for studying these processes. Another potential application is the development of novel PKG inhibitors with improved potency and selectivity, which may have therapeutic potential for various diseases. Finally, the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in combination with other inhibitors or drugs may provide insights into the complex signaling pathways that regulate physiological processes.
Métodos De Síntesis
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 2-butoxyacetyl chloride in the presence of triethylamine, followed by reaction with 1H-imidazole in the presence of sodium hydride and DMF.
Aplicaciones Científicas De Investigación
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been widely used in scientific research to investigate the role of PKG in various physiological and pathophysiological processes. For example, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been used to study the mechanism of vasodilation in response to nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are known to activate PKG. 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has also been used to investigate the role of PKG in platelet aggregation and smooth muscle relaxation.
Propiedades
Número CAS |
106837-08-5 |
|---|---|
Nombre del producto |
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone |
Fórmula molecular |
C15H16Cl2N2O2 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-butoxy-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-2-3-8-21-15(19-7-6-18-10-19)14(20)12-5-4-11(16)9-13(12)17/h4-7,9-10,15H,2-3,8H2,1H3 |
Clave InChI |
DTCBDIOPEGXSGI-UHFFFAOYSA-N |
SMILES |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
SMILES canónico |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Sinónimos |
Ethanone, 2-butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



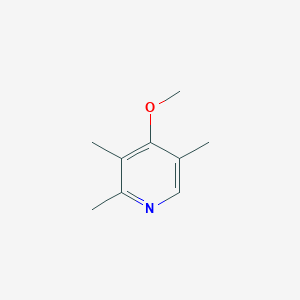
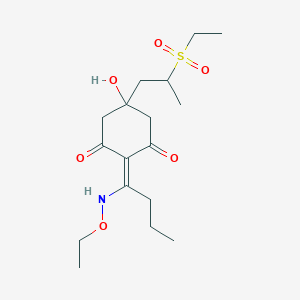
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
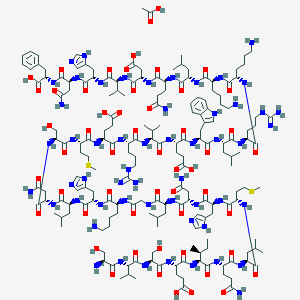
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
